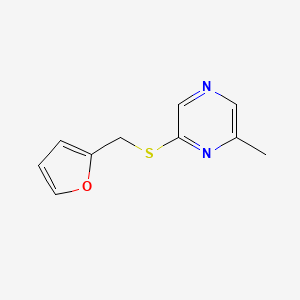

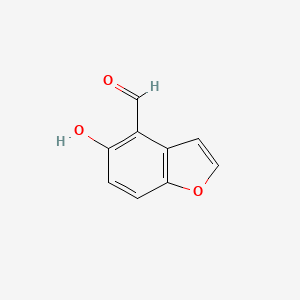

5-Hydroxybenzofuran-4-carbaldehyde

説明

5-Hydroxybenzofuran-4-carbaldehyde is a chemical substance . It is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities .

Synthesis Analysis

The synthesis of 5-Hydroxybenzofuran-4-carbaldehyde involves several steps. One method involves the PIDA-mediated oxidation and coupling cyclization of -dicarbonyl compounds and hydroquinones . This reaction functionalizes C(sp2)–H of hydroquinones directly with yields of target molecules up to 96% . Another method involves a unique two-step procedure to obtain 4-, 5- , 6-, and 7-HBF from 2,6-, 2,5-, 2-4- and 2,3-dihydroxyacetophenone, respectively, by conversion into 4-, 5-, 6- and 7-hydroxybenzofuranone and successive reduction of these latter with lithium borohydride .Molecular Structure Analysis

The molecular structure of 5-Hydroxybenzofuran-4-carbaldehyde is complex. It involves a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxybenzofuran-4-carbaldehyde are complex. One reaction involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid . Another reaction involves the synthesis of 2-aryl/alkyl benzofurans by intramolecular photochemical Wittig reaction .科学的研究の応用

Natural Product Isolation and Characterization :

- In a study by Huang et al. (2015), two new compounds related to 5-Hydroxybenzofuran-4-carbaldehyde were isolated from the rhizome of Gastrodia elata. These compounds showed weak or no cytotoxicity against certain human cancer cell lines (Huang et al., 2015).

Synthetic Applications and Novel Compound Formation :

- Yempala and Cassels (2017) discussed the synthesis of isomeric dibenzofuran carboxaldehydes, which were used in creating novel β-phenylethylamines and NBOMe derivatives (Yempala & Cassels, 2017).

Tautomeric Studies and Chemosensors :

- Research by Dubonosov et al. (2009) focused on N-arylimines of 5-hydroxybenzofuran-4-carbaldehyde derivatives, which exhibited tautomeric equilibrium between benzoid and quinoid forms. These compounds were found to be useful in chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009)- Another study by Dubonosov et al. (2008) synthesized crown-containing arylimines of 5-hydroxybenzofuran-4-carbaldehyde derivatives. These compounds showed potential as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+ .

Biological Activities and Medicinal Chemistry :

- A study by Lee et al. (2007) isolated new benzofurans from Gastrodia elata, which showed inhibitory activity against DNA topoisomerases I and II, suggesting potential therapeutic applications (Lee et al., 2007).

- Research by Noviany et al. (2020) involved the synthesis and evaluation of 6-methoxy-2-arylbenzofuran derivatives, including some related to 5-Hydroxybenzofuran-4-carbaldehyde. These compounds displayed moderate antibacterial and cytotoxic activities (Noviany et al., 2020).

Chemical Synthesis and Reactivity Studies :

- The study by Riess et al. (1998) looked into protecting groups for 3-Hydroxyisoxazoles, leading to short access to derivatives including 3-Hydroxyisoxazole-5-carbaldehydes, which are structurally similar to 5-Hydroxybenzofuran-4-carbaldehyde (Riess et al., 1998).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-hydroxy-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-7-6-3-4-12-9(6)2-1-8(7)11/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJOILGRQOAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483307 | |

| Record name | 5-Hydroxy-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59254-30-7 | |

| Record name | 5-Hydroxy-1-benzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Indolizinecarboxamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-](/img/structure/B3354365.png)

![Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3354372.png)

![(5,6-dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol](/img/structure/B3354383.png)

![6-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3354391.png)